molecular formula C14H12O4S B5817477 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate

4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate

Cat. No. B5817477
M. Wt: 276.31 g/mol
InChI Key: LPKYEEJKPRVSRP-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)benzyl 2-thiophenecarboxylate, also known as MBCB, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MBCB is a member of the benzyl ester family and contains a thiophene ring, making it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in cancer cell growth and inflammation. 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, making 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate a potential candidate for further study.
Biochemical and Physiological Effects:
4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate has also been shown to reduce inflammation and oxidative stress in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate is its synthetic nature, which allows for the production of high purity and high yield. 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate has also been shown to have activity against various cancer cell lines and exhibit anti-inflammatory and antioxidant properties, making it a versatile compound for scientific research. One limitation of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate is its limited availability, as it is a relatively new compound that has not yet been widely studied.

Future Directions

There are several future directions for the study of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate. One potential direction is the development of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate derivatives with improved activity and selectivity. Another direction is the investigation of the mechanism of action of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate, which could lead to the identification of new targets for drug discovery. Additionally, the potential applications of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate in the treatment of inflammatory diseases and other conditions should be further explored. Overall, 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate is a promising compound with potential applications in drug discovery and development.

Synthesis Methods

The synthesis of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate involves the reaction of 4-(methoxycarbonyl)benzyl chloride with 2-thiophenecarboxylic acid in the presence of a base. The reaction proceeds through an esterification process, resulting in the formation of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate. The synthesis of 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate has been optimized to yield high purity and high yield, making it a viable compound for scientific research.

Scientific Research Applications

4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(methoxycarbonyl)benzyl 2-thiophenecarboxylate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-17-13(15)11-6-4-10(5-7-11)9-18-14(16)12-3-2-8-19-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKYEEJKPRVSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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